1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea
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Description
1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic applications. The compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
A study explored the synthesis of novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and related derivatives, demonstrating marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines, indicating potential applications in antimicrobial and cancer treatment research (Al-Mutairi et al., 2019).
Corrosion Inhibition
New Mannich bases derived from urea were synthesized and evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrated high inhibition efficiency, suggesting their potential application in protecting metal surfaces in acidic environments (Jeeva et al., 2015).
Soluble Epoxide Hydrolase Inhibition
Research on 1,3-disubstituted ureas possessing a piperidyl moiety revealed significant advancements in the inhibition of human and murine soluble epoxide hydrolase (sEH), indicating their potential in reducing inflammatory pain. This study highlighted the pharmacokinetic improvements and increased potency of these inhibitors, suggesting their potential therapeutic applications (Rose et al., 2010).
Vibrational Spectral Analysis and Quantum Chemical Study
The synthesis and vibrational spectral analysis of 1-alkyl-1-methylpiperazine-1,4-diium salts (AMPSs) were reported, showcasing their potential applications in studying charge transfer within molecules and exploring new materials with high hyperpolarizabilities (Němečková et al., 2015).
Insecticidal Activity
A study on nicotinic acid derivatives revealed their significant effect on insect toxicity, demonstrating the potential of these compounds in developing new insecticidal agents. This research highlighted the promising activity against various pests, suggesting applications in agricultural pest control (Deshmukh et al., 2012).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2S/c1-29-19-18(3-2-10-23-19)20(27)26-11-8-16(9-12-26)14-25-21(28)24-13-15-4-6-17(22)7-5-15/h2-7,10,16H,8-9,11-14H2,1H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBBPEYOCUCXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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